molecular formula C11H17NO B045270 4-Hydroxymephentermine CAS No. 120583-09-7

4-Hydroxymephentermine

Cat. No.: B045270
CAS No.: 120583-09-7
M. Wt: 179.26 g/mol
InChI Key: PENYUAKVZOYAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymephentermine is a chemical compound that belongs to the class of sympathomimetic agents. It is a hydroxylated derivative of mephentermine, which is known for its use in maintaining blood pressure in hypotensive states. The compound is characterized by the presence of a hydroxyl group attached to the phenyl ring of mephentermine, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymephentermine typically involves the hydroxylation of mephentermine. One common method is the catalytic hydroxylation using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective hydroxylation at the para position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymephentermine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to mephentermine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of mephentermine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxymephentermine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on adrenergic receptors and its potential role in modulating neurotransmitter release.

    Medicine: Investigated for its potential therapeutic applications in treating hypotension and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

4-Hydroxymephentermine exerts its effects primarily through its action on adrenergic receptors. It acts as an alpha-adrenergic receptor agonist, leading to the release of endogenous norepinephrine. This results in increased cardiac output and elevated systolic and diastolic blood pressures. The compound also has indirect effects on beta-adrenergic receptors, contributing to its overall sympathomimetic activity.

Comparison with Similar Compounds

    Mephentermine: The parent compound, known for its use in treating hypotension.

    Phentermine: A related compound with similar sympathomimetic properties but primarily used as an appetite suppressant.

    Methamphetamine: Shares structural similarities but has a significantly different pharmacological profile and is primarily known for its stimulant effects.

Uniqueness: 4-Hydroxymephentermine is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties and provides additional sites for chemical modification. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-methyl-2-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12-3)8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYUAKVZOYAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152918
Record name 4-Hydroxymephentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120583-09-7
Record name 4-Hydroxymephentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxymephentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.